methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a thioacetamido group, and a dihydroisoquinoline core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure. The introduction of the fluorophenylthio group can be accomplished through a nucleophilic substitution reaction, where a thiol reacts with a fluorobenzene derivative under basic conditions. The final step involves the acylation of the amine group with a suitable acylating agent to form the thioacetamido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the nucleophilic substitution step, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as nitronium ion (NO2+), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: As a probe to study the interactions of fluorinated compounds with biological systems.
Medicine: Potential use as a drug candidate due to its unique structural features, which may impart specific biological activities.
Industry: Use in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The fluorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thioacetamido group could form hydrogen bonds with amino acid residues. These interactions may modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(2-((4-chlorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 7-(2-((4-bromophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 7-(2-((4-methylphenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in methyl 7-(2-((4-fluorophenyl)thio)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 7-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-25-19(24)22-9-8-13-2-5-16(10-14(13)11-22)21-18(23)12-26-17-6-3-15(20)4-7-17/h2-7,10H,8-9,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNAWLBLJQUXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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